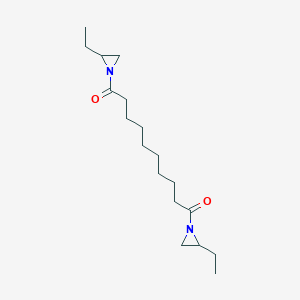
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is a synthetic organic compound characterized by the presence of two aziridine rings attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione typically involves the reaction of decane-1,10-dione with 2-ethylaziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products where the aziridine ring atoms are replaced by nucleophiles.
Applications De Recherche Scientifique
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes by binding to critical functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Decanediol: A related compound with two hydroxyl groups instead of aziridine rings.
1,10-Dibromodecane: Contains bromine atoms instead of aziridine rings.
1,10-Diaminodecane: Features amine groups instead of aziridine rings.
Uniqueness
1,10-Bis(2-ethylaziridin-1-yl)decane-1,10-dione is unique due to the presence of aziridine rings, which confer distinct reactivity and potential biological activity. The aziridine rings make the compound highly reactive and capable of forming covalent bonds with various nucleophiles, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
25853-47-8 |
|---|---|
Formule moléculaire |
C18H32N2O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1,10-bis(2-ethylaziridin-1-yl)decane-1,10-dione |
InChI |
InChI=1S/C18H32N2O2/c1-3-15-13-19(15)17(21)11-9-7-5-6-8-10-12-18(22)20-14-16(20)4-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
AHHONKNNDPIASR-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN1C(=O)CCCCCCCCC(=O)N2CC2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


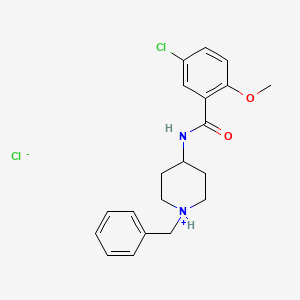
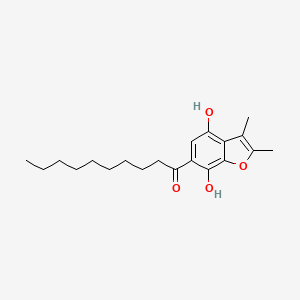
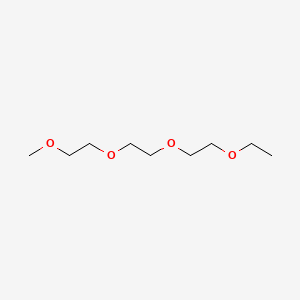
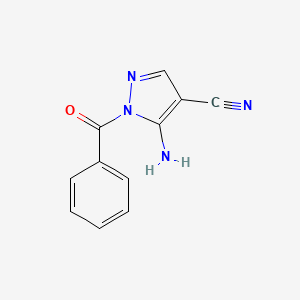
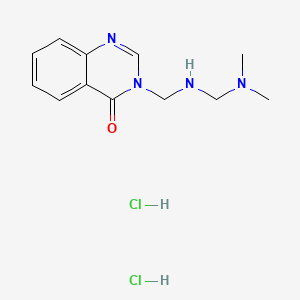
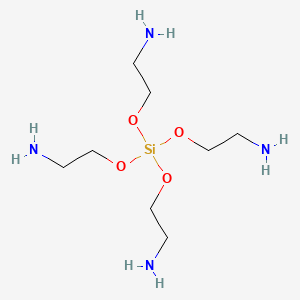


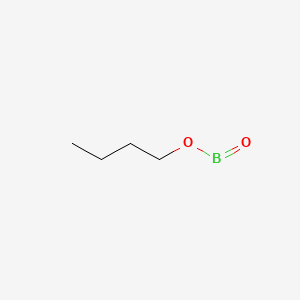

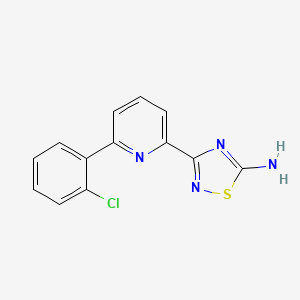
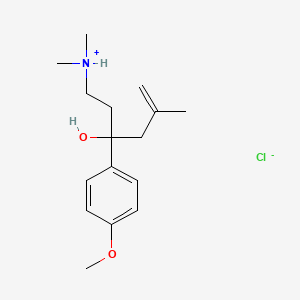
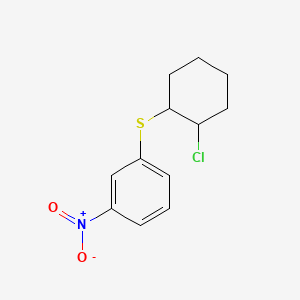
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
